molecular formula C6H2Br2ClNO2 B2558494 1,4-Dibromo-2-chloro-5-nitrobenzene CAS No. 1855836-48-4

1,4-Dibromo-2-chloro-5-nitrobenzene

Cat. No.: B2558494
CAS No.: 1855836-48-4
M. Wt: 315.35
InChI Key: SANAAYIBGNVNRO-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-chloro-5-nitrobenzene: is an organic compound with the molecular formula C6H2Br2ClNO2 and a molecular weight of 315.35 g/mol . It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, one chlorine atom, and one nitro group. This compound is known for its use as an intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,4-Dibromo-2-chloro-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1,4-dibromo-2-chlorobenzene using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position . The reaction conditions typically involve maintaining the temperature below 50°C to prevent over-nitration.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

1,4-Dibromo-2-chloro-5-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Dibromo-2-chloro-5-nitrobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-chloro-5-nitrobenzene involves its reactivity towards nucleophiles and electrophiles due to the presence of electron-withdrawing groups (nitro and halogens) on the benzene ring. These substituents make the compound highly reactive in substitution and reduction reactions. The molecular targets and pathways involved depend on the specific application, such as binding to bacterial enzymes in antimicrobial applications or interacting with cellular pathways in anticancer research .

Comparison with Similar Compounds

  • 1,4-Dibromo-2-chloro-5-fluorobenzene
  • 1,4-Dibromo-2-chloro-5-methylbenzene
  • 1,4-Dibromo-2-chloro-5-aminobenzene

Comparison:

1,4-Dibromo-2-chloro-5-nitrobenzene is unique due to the presence of both nitro and halogen substituents, which confer distinct reactivity patterns compared to its analogs. For example, the nitro group enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to 1,4-dibromo-2-chloro-5-fluorobenzene or 1,4-dibromo-2-chloro-5-methylbenzene .

Properties

IUPAC Name

1,4-dibromo-2-chloro-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClNO2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANAAYIBGNVNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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